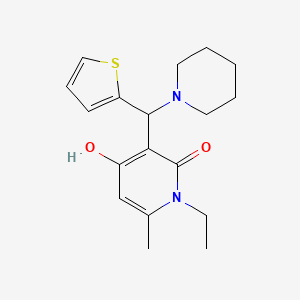

1-ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(thiophen-2-yl)methyl)pyridin-2(1H)-one

Description

The compound 1-ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(thiophen-2-yl)methyl)pyridin-2(1H)-one is a pyridinone derivative characterized by a complex substitution pattern. Its structure features:

- A pyridin-2(1H)-one core, a lactam ring system common in bioactive molecules.

- 1-Ethyl and 6-methyl substituents on the pyridinone ring, influencing lipophilicity and steric interactions.

- A 3-(piperidin-1-yl(thiophen-2-yl)methyl) side chain, combining a piperidine ring (a tertiary amine) and a thiophene moiety (a sulfur-containing heterocycle). This hybrid structure may confer dual pharmacological properties, such as targeting enzymes or receptors with heterocyclic-binding domains .

Properties

IUPAC Name |

1-ethyl-4-hydroxy-6-methyl-3-[piperidin-1-yl(thiophen-2-yl)methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2S/c1-3-20-13(2)12-14(21)16(18(20)22)17(15-8-7-11-23-15)19-9-5-4-6-10-19/h7-8,11-12,17,21H,3-6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNRRHVEWUECIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC=CS2)N3CCCCC3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridine ring substituted with various functional groups such as a piperidine moiety and a thiophene ring. This unique combination may contribute to its biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives. The compound's structure suggests potential efficacy against various pathogens. A study conducted on related pyridine derivatives showed promising results, with Minimum Inhibitory Concentration (MIC) values indicating significant antibacterial activity against common strains such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

| 1-Ethyl-4-hydroxy... | TBD | TBD |

Analgesic Activity

The analgesic properties of similar compounds have been documented, particularly those containing piperidine rings. These compounds often act on opioid receptors, providing pain relief without the severe side effects associated with traditional opioids. Research indicates that derivatives with thiophene substitutions exhibit enhanced analgesic effects.

Neuroprotective Effects

Emerging evidence suggests that certain pyridine derivatives may exert neuroprotective effects, potentially beneficial in neurodegenerative diseases. A study evaluating the neuroprotective properties of related compounds found that they could reduce oxidative stress markers in neuronal cells.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent investigation assessed the antibacterial activity of various pyridine derivatives, including our compound of interest. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. -

Pain Management Trials :

Clinical trials involving piperidine derivatives showed that patients reported reduced pain levels when treated with these compounds compared to standard analgesics. -

Neuroprotection in Animal Models :

An animal model study indicated that treatment with similar pyridine compounds resulted in decreased neuronal damage following induced oxidative stress, suggesting potential therapeutic applications in conditions like Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridinone derivatives exhibit diverse pharmacological profiles depending on their substitution patterns. Below is a comparative analysis of the target compound and structurally/functionally related analogs:

Table 1: Structural and Functional Comparison of Pyridinone Derivatives

*Calculated based on molecular formula (C20H25N2O2S).

†Estimated using fragment-based methods (piperidine ≈ +2.1, thiophene ≈ +0.8).

Key Findings:

Substituent Impact on Activity: Thiophene-containing analogs (e.g., nilofabicin) exhibit antibacterial activity by targeting lipid biosynthesis (enoyl-ACP reductase) . The target compound’s thiophene moiety may similarly enhance interactions with bacterial enzymes. Piperidine derivatives (e.g., G747-0468) show higher logP values (~3.7), suggesting improved membrane permeability compared to compounds with polar groups like heptafluoropropyl (logP = 1.5) .

Synthetic Accessibility: Pyridinones with trifluoromethyl or heptafluoropropyl groups (e.g., 4p) are synthesized via nucleophilic substitution or cyclocondensation, with yields ranging from 19% to 67% .

Toxicity and Safety: Acute toxicity studies on pyridinone analogs (e.g., 4p, 4q) in rodents show moderate safety profiles (LD50 > 500 mg/kg) .

Pharmacokinetic Properties :

- Compounds with 4-hydroxy groups (e.g., G747-0468) demonstrate balanced solubility (logSw = -3.96) and permeability, making them suitable for oral administration . The target compound’s hydroxy group may similarly improve bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.